Cas no 2172053-76-6 (1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide)

1-(Butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide is a specialized heterocyclic compound featuring a 1,2,3-triazole core substituted with a butan-2-yl group at the 1-position and a methoxymethyl group at the 5-position, along with a carbothioamide functional group at the 4-position. This structure imparts unique reactivity and potential utility in medicinal chemistry and agrochemical applications, particularly as a versatile intermediate for further derivatization. The carbothioamide moiety enhances binding affinity in molecular interactions, while the methoxymethyl group improves solubility and metabolic stability. Its well-defined synthetic pathway allows for scalable production with high purity, making it suitable for research and development in drug discovery and material science.
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide structure
2172053-76-6 structure
商品名:1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
CAS番号:2172053-76-6
MF:C9H16N4OS
メガワット:228.314539909363
CID:5891268
PubChem ID:165722036

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 化学的及び物理的性質

名前と識別子

    • 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
    • EN300-1596434
    • 2172053-76-6
    • インチ: 1S/C9H16N4OS/c1-4-6(2)13-7(5-14-3)8(9(10)15)11-12-13/h6H,4-5H2,1-3H3,(H2,10,15)
    • InChIKey: AHYWHSVNADQCNK-UHFFFAOYSA-N
    • ほほえんだ: S=C(C1=C(COC)N(C(C)CC)N=N1)N

計算された属性

  • せいみつぶんしりょう: 228.10448232g/mol
  • どういたいしつりょう: 228.10448232g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.4

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1596434-1.0g
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
1g
$1485.0 2023-06-04
Enamine
EN300-1596434-5.0g
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
5g
$4309.0 2023-06-04
Enamine
EN300-1596434-50mg
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
50mg
$1247.0 2023-09-23
Enamine
EN300-1596434-10000mg
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
10000mg
$6390.0 2023-09-23
Enamine
EN300-1596434-1000mg
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
1000mg
$1485.0 2023-09-23
Enamine
EN300-1596434-500mg
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
500mg
$1426.0 2023-09-23
Enamine
EN300-1596434-250mg
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
250mg
$1366.0 2023-09-23
Enamine
EN300-1596434-0.05g
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
0.05g
$1247.0 2023-06-04
Enamine
EN300-1596434-0.1g
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
0.1g
$1307.0 2023-06-04
Enamine
EN300-1596434-0.25g
1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide
2172053-76-6
0.25g
$1366.0 2023-06-04

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide 関連文献

1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamideに関する追加情報

1-(Butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide

The compound 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide (CAS No. 2172053-76-6) is a structurally complex organic molecule with potential applications in various fields of chemistry and materials science. This compound belongs to the class of thioureas, which are known for their versatile reactivity and ability to form stable complexes with metal ions. The molecule features a 1H-1,2,3-triazole ring system, a butan-2-yl substituent, and a methoxymethyl group attached at specific positions on the triazole ring. These structural elements contribute to its unique chemical properties and functional versatility.

Recent studies have highlighted the importance of thioureas in catalysis and material synthesis. For instance, researchers have explored the use of thioureas as ligands in transition metal-catalyzed reactions, where they can act as effective chelating agents. The presence of the triazole ring in this compound further enhances its potential as a ligand due to the inherent stability and coordination capabilities of triazole-based structures. The butan-2-yl group introduces steric bulk into the molecule, which can influence its solubility and interaction with other molecules. Meanwhile, the methoxymethyl group adds a hydrophilic element to the structure, potentially improving its compatibility with polar solvents or biological systems.

One area where this compound has shown promise is in the field of drug delivery systems. The combination of hydrophilic and hydrophobic groups within its structure makes it an ideal candidate for designing amphiphilic molecules that can form micelles or vesicles for drug encapsulation. Recent advancements in nanotechnology have emphasized the importance of such molecules in targeted drug delivery, where controlled release mechanisms are critical for therapeutic efficacy.

Moreover, the triazole ring in this compound is known to exhibit anti-inflammatory and anti-tumor properties in certain contexts. Studies have demonstrated that triazole-containing compounds can modulate cellular signaling pathways involved in inflammation and cancer progression. The specific substitution pattern on the triazole ring in this compound may further enhance its bioactivity by optimizing interactions with target proteins or enzymes.

In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The use of appropriate protecting groups during synthesis is crucial to ensure selective formation of the desired product. Recent innovations in green chemistry have also inspired researchers to develop more sustainable methods for synthesizing such compounds, reducing environmental impact while maintaining high yields.

From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structure and purity of this compound. These methods provide detailed insights into the molecular architecture and help identify any impurities or by-products formed during synthesis.

In conclusion, 1-(butan-2-yl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carbothioamide represents a valuable addition to the arsenal of functional molecules available for chemical research and industrial applications. Its unique combination of structural features positions it as a promising candidate for further exploration in areas ranging from catalysis to drug development.

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